![molecular formula C42H44Br4N2O8S B12746537 4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 161908-09-4](/img/structure/B12746537.png)
4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is a polymer formed through the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane).
Méthodes De Préparation
The synthesis of this polymer involves a series of polymerization reactions. The primary synthetic route includes the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the polymerization process. Industrial production methods often employ large-scale reactors to ensure consistent quality and yield of the polymer .
Analyse Des Réactions Chimiques
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in different applications. The pathways involved include polymerization and cross-linking reactions, which enhance the polymer’s stability and functionality .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this polymer stands out due to its unique combination of benzenesulfonamide, 4-amino-, 4,4’-(1-methylethylidene)bis(2,6-dibromophenol), and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). Similar compounds include:
Benzenesulfonamide, 4-amino-, polymer with (chloromethyl)oxirane: This compound has similar properties but differs in its specific chemical structure.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another related polymer with distinct applications and properties.
This polymer’s uniqueness lies in its specific combination of monomers, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
161908-09-4 |
|---|---|
Formule moléculaire |
C42H44Br4N2O8S |
Poids moléculaire |
1056.5 g/mol |
Nom IUPAC |
4-aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C15H12Br4O2.C6H8N2O2S/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-5-1-3-6(4-2-5)11(8,9)10/h3-10,19-20H,11-14H2,1-2H3;3-6,20-21H,1-2H3;1-4H,7H2,(H2,8,9,10) |
Clé InChI |
ASSLWXWRUXZIOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC(=CC=C1N)S(=O)(=O)N |
Numéros CAS associés |
161908-09-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


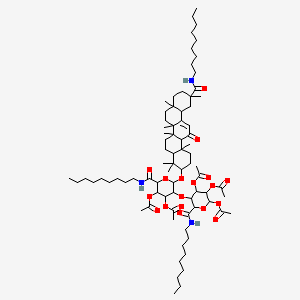

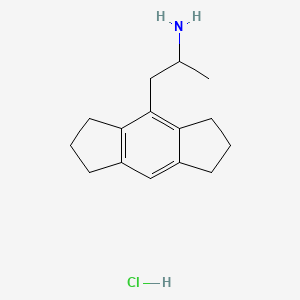
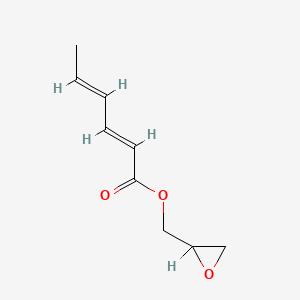
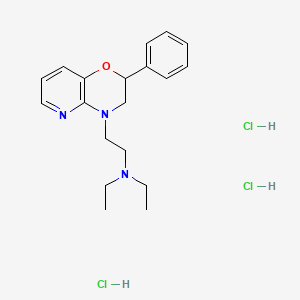
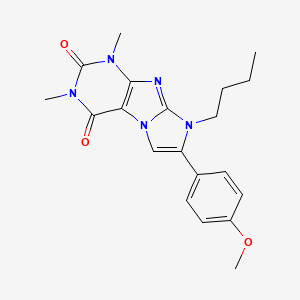
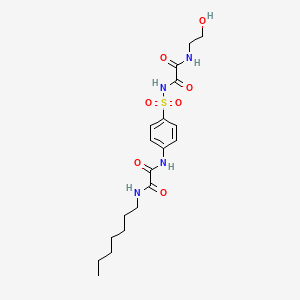
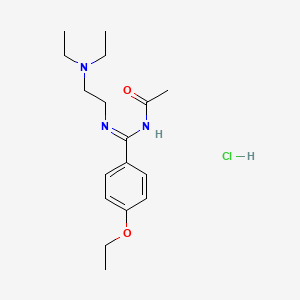
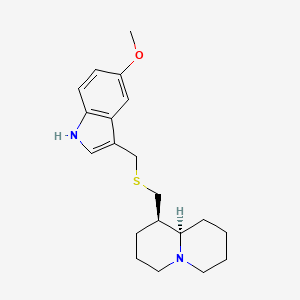
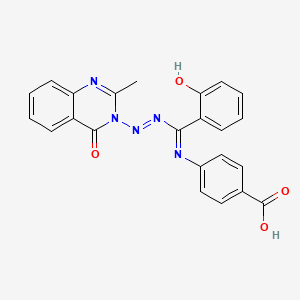
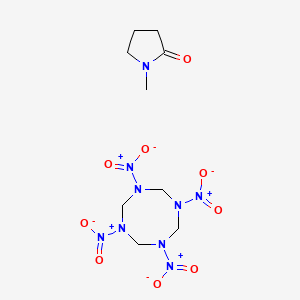
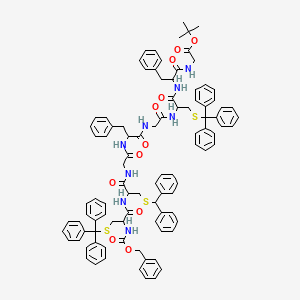
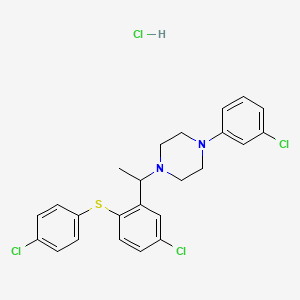
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
